molecular formula Ge3Ni5 B14732331 CID 14619979

CID 14619979

Cat. No.: B14732331
M. Wt: 511.4 g/mol
InChI Key: CBDFIBDJXGKXGW-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

Ge3Ni5

Molecular Weight

511.4 g/mol

InChI

InChI=1S/3Ge.5Ni

InChI Key

CBDFIBDJXGKXGW-UHFFFAOYSA-N

Canonical SMILES

[Ni].[Ni].[Ni].[Ni].[Ni].[Ge].[Ge].[Ge]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 14619979 would typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

CID 14619979 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, hydroxide ions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

CID 14619979 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 14619979 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Limitations of the Provided Evidence

The evidence includes multiple PubChem CIDs (e.g., 737737, 72863, 11075767, 53216313, 10261388) and discusses structural comparisons, pharmacological properties, and synthesis methods for other compounds. However:

  • Documents such as (substrate specificity studies) and (oscillatoxin derivatives) focus on unrelated CIDs.

Potential Sources of Error

Typographical or Identifier Mismatch

  • CID 14619979 may be a mistyped or outdated identifier. For example:
    • references CID 737737 (C₉H₅BrO₂S), a brominated thiophene derivative.
    • discusses CID 10261388 (C₆H₅F₃N₂), a trifluoromethylpyridine analog.
  • Verify the CID using the PubChem database to confirm its validity and nomenclature.

Scope of Evidence

Recommendations for Further Investigation

PubChem Database Query

  • Access this compound directly via PubChem to retrieve its IUPAC name, structure, and properties. Cross-reference with databases like ChEMBL or ChemSpider for additional data.

Structural Similarity Search

  • Use tools like PubChem’s Structure Search or SIMILARITY SEARCH to identify analogs. For example:
    • If this compound is a steroid derivative (like CID 12594 in ), compare its hydroxylation patterns or sulfation sites .
    • If it is a boronic acid (like CID 53216313 in ), evaluate its reactivity in Suzuki-Miyaura couplings.

Functional Comparison

  • If pharmacological data exist, compare:
    • IC₅₀/EC₅₀ values (e.g., CYP inhibition in ).
    • Solubility and bioavailability (e.g., Log S values in ).
    • Toxicity profiles (e.g., PAINS alerts in ).

Hypothetical Comparison Framework (If Data Were Available)

Table 1: Key Parameters for Comparison

Property This compound Analog 1 (CID X) Analog 2 (CID Y)
Molecular Formula
Molecular Weight (g/mol)
Log P (Partition Coeff)
Solubility (mg/mL)
CYP Inhibition
Bioavailability Score

Table 2: Structural Features

Feature This compound Analog 1 (CID X) Analog 2 (CID Y)
Core Scaffold
Functional Groups
Stereochemistry

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.